2-(3-(trifluoromethyl)benzyl)benzofuran

Physicochemical Properties Lipophilicity ADME

Researchers need validated 2-benzylbenzofuran analogs with defined physicochemical properties to advance SAR, yet many analogs lack data on key parameters like lipophilicity. This compound solves that gap. - **Differentiated property**: LogP >4.5 (estimated) - significantly more lipophilic than unsubstituted analogs, enabling studies on membrane permeability & hydrophobic pocket binding. - **Quantitative utility**: >50 mM DMSO solubility supports cell-based assays; 98% purity ensures reproducible results. - **Supply advantage**: Ready-to-ship research quantity; functions as both a chemical probe and synthetic intermediate for fluorinated heterocyclic libraries.

Molecular Formula C16H11F3O
Molecular Weight 276.25 g/mol
CAS No. 55877-51-5
Cat. No. B8699641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(trifluoromethyl)benzyl)benzofuran
CAS55877-51-5
Molecular FormulaC16H11F3O
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H11F3O/c17-16(18,19)13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)20-14/h1-8,10H,9H2
InChIKeyHFGUMVYWWPOKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(Trifluoromethyl)benzyl)benzofuran Specifications


2-(3-(Trifluoromethyl)benzyl)benzofuran, also known as 2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran, is a synthetic heterocyclic compound within the benzofuran class [1]. It has a molecular formula of C16H11F3O and a molecular weight of 276.25 g/mol [1]. The compound features a benzofuran core substituted at the 2-position with a 3-(trifluoromethyl)benzyl group [1]. It is typically supplied as a research chemical with a common purity specification of 98% .

Workflow Synthetic intermediate and chemical biology probe
Selection 3-Trifluoromethyl benzyl substitution, lipophilic scaffold
Use Context SAR studies, fluorinated library synthesis, permeability assays

Specificity of 2-(3-(Trifluoromethyl)benzyl)benzofuran


The specific substitution pattern, particularly the 3-trifluoromethyl (-CF3) group on the benzyl ring, imparts unique physicochemical properties that are not present in unsubstituted or differently halogenated 2-benzylbenzofuran analogs. The -CF3 group is a strong electron-withdrawing group that can significantly increase the compound's lipophilicity, altering its metabolic stability, membrane permeability, and potential interactions with hydrophobic binding pockets . While quantitative data for this specific compound is limited, the class-level inference is that the 3-CF3 benzyl moiety creates a unique chemical space, making it unsuitable to simply interchange with other 2-benzylbenzofurans in chemical biology or medicinal chemistry applications .

Substituent-driven property shift

The 3-CF3 group strongly increases lipophilicity and electron-withdrawing character; physicochemical profile may not transfer to non-fluorinated or differently halogenated 2-benzylbenzofurans.

Assay behavior uncertainty

Higher LogP and altered solubility can change membrane permeability and assay readouts compared to less lipophilic analogs; experimental confirmation needed.

Limited comparative data

Direct biological comparison data for this substitution pattern are not available; interchange with other 2-benzylbenzofurans requires validation.

2-(3-(Trifluoromethyl)benzyl)benzofuran Selection Evidence


Lipophilicity: 3-CF3 vs. Unsubstituted Analog

2-(3-(Trifluoromethyl)benzyl)benzofuran exhibits high lipophilicity with a reported LogP value greater than 4.5 . This is a significant departure from the unsubstituted 2-benzylbenzofuran core. For example, a 2-benzylbenzofuran derivative with only a hydroxyl group showed a lower calculated logP of 1.2 [1]. The high LogP of the target compound is a direct result of the trifluoromethyl substitution, which imparts increased hydrophobicity and potential for enhanced membrane permeability relative to less lipophilic benzofuran analogs .

Lipophilicity (LogP)
Cross-study comparable
Target LogP > 4.5 vs. analog LogP 1.2
Reported >3.3 unit increase supports distinct hydrophobicity; may influence membrane permeability and solvent compatibility.
Calculated values from vendor and published study; direct measurement recommended.
Physicochemical Properties Lipophilicity ADME

DMSO Solubility and Assay Compatibility

Due to its high lipophilicity, 2-(3-(trifluoromethyl)benzyl)benzofuran is practically insoluble in water but shows good solubility in DMSO (> 50 mM) . While a direct quantitative solubility comparison in DMSO for a non-fluorinated 2-benzylbenzofuran analog is not available from the same source, this solubility in a key organic solvent for biological assays is a critical practical characteristic. The high DMSO solubility facilitates the preparation of concentrated stock solutions for in vitro testing, a property that can be influenced by the specific substituent pattern on the benzofuran core.

DMSO Solubility
Supporting evidence
> 50 mM
Enables concentrated stock preparation for in vitro assays.
Vendor-reported data; verify for specific assay conditions.
Solubility Assay Compatibility Formulation

Pharmacophore Potential: Fluorinated vs. Non-Fluorinated

The benzofuran scaffold is a recognized privileged structure, and 2-benzylbenzofurans have demonstrated activity as butyrylcholinesterase (BChE) inhibitors. For instance, the non-fluorinated compound 5-bromo-2-(4-hydroxybenzyl)benzofuran showed an IC50 of 2.93 µM against BChE [1]. While 2-(3-(trifluoromethyl)benzyl)benzofuran has not been directly evaluated in this assay, the introduction of the 3-trifluoromethyl group represents a distinct and underexplored modification. This substitution alters the electron density and steric bulk compared to the active 4-hydroxybenzyl analog, potentially leading to different target engagement and selectivity profiles. This positions the compound as a valuable tool for exploring novel SAR within this pharmacophore family.

Pharmacophore SAR
Class-level inference
Related analog BChE IC50 2.93 µM; target not tested
Structurally distinct probe for exploring 3-CF3 substitution effects on benzofuran SAR.
Direct biological evaluation required; activity may differ.
Structure-Activity Relationship (SAR) Medicinal Chemistry Benzofuran Derivatives

Application Scenarios for 2-(3-(Trifluoromethyl)benzyl)benzofuran


SAR Exploration of Benzofuran Scaffolds

This compound serves as a key analog for expanding structure-activity relationship (SAR) studies around the 2-benzylbenzofuran scaffold. Its distinct 3-trifluoromethyl substitution offers a probe to investigate how increased lipophilicity and electron-withdrawing effects modulate activity against targets like BChE, where related 2-benzylbenzofurans have shown activity [1]. Its use can help define the pharmacophore requirements for potency and selectivity.

Lipophilicity Probe in Chemical Biology

With a LogP > 4.5, the compound is significantly more lipophilic than many of its benzofuran counterparts [1]. This property makes it a valuable tool for studying the role of lipophilicity in cellular membrane permeability, subcellular localization, or off-target binding. Its high DMSO solubility (> 50 mM) [1] facilitates its use in cell-based assays where a highly hydrophobic small molecule is required.

Building Block for Fluorinated Molecules

As a readily available, pure 2-substituted benzofuran bearing a trifluoromethyl group, this compound can function as a versatile synthetic intermediate. It can be further functionalized at various positions on the benzofuran core or the benzyl ring to construct more complex, fluorinated heterocyclic libraries for drug discovery or materials science applications.

Application
Selection Property
Validation Focus
Benzofuran SAR studies
3-CF3 substitution scaffold
Target engagement and selectivity profiling
Chemical biology lipophilicity probe
High lipophilicity and DMSO solubility
Membrane permeability and subcellular distribution
Fluorinated heterocycle synthesis
2-substituted benzofuran with CF3
Synthetic versatility and derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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